

Theoretical Studies on Octan-2-yl Carbonochloridate: A Methodological Overview

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Compound of Interest

Compound Name: *Octan-2-yl carbonochloridate*

Cat. No.: *B098895*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed theoretical studies, experimental protocols, and comprehensive quantitative data specifically for "**Octan-2-yl carbonochloridate**" are not readily available in the public domain based on current searches. This guide, therefore, provides a methodological framework and general principles applicable to the theoretical study of chloroformate esters, using data for related compounds as illustrative examples. It is intended to guide researchers in designing their own theoretical and experimental investigations on this specific molecule.

Introduction to Octan-2-yl Carbonochloridate

Octan-2-yl carbonochloridate is a chloroformate ester. Chloroformates are a class of organic compounds that are valuable as reagents in organic synthesis, particularly as protecting groups for alcohols and amines, and as intermediates in the production of carbonates and carbamates. The reactivity of chloroformates is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The octan-2-yl group, a secondary alkyl group, influences the steric and electronic properties of the molecule, which in turn dictates its reactivity and potential applications.

A comprehensive theoretical study of **Octan-2-yl carbonochloridate** would involve a combination of computational chemistry methods and experimental validation to elucidate its structural, electronic, and reactive properties.

Physicochemical and Computed Properties

While experimental data for **Octan-2-yl carbonochloridate** is scarce, computational methods can provide valuable insights into its properties. The following table summarizes computed properties available from public databases.[\[1\]](#)

Property	Value	Source
Molecular Formula	C9H17ClO2	PubChem [1]
Molecular Weight	192.68 g/mol	PubChem [1]
IUPAC Name	octan-2-yl carbonochloridate	PubChem [1]
CAS Number	15586-11-5	PubChem [1]
XLogP3	4.5	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	7	PubChem [1]
Exact Mass	192.0917075 g/mol	PubChem [1]
Topological Polar Surface Area	26.3 Å ²	PubChem [1]
Heavy Atom Count	12	PubChem [1]

Theoretical Studies: A Methodological Approach

A thorough theoretical investigation of **Octan-2-yl carbonochloridate** would typically encompass the following aspects:

Conformational Analysis

The first step in a theoretical study is to identify the most stable conformations of the molecule. This is crucial as the geometry of the molecule dictates its reactivity.

- Methodology: A common approach is to perform a systematic conformational search using molecular mechanics (e.g., MMFF94 or AMBER force fields) followed by geometry optimization of the lowest energy conformers using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Electronic Structure Analysis

Understanding the electronic structure provides insights into the molecule's reactivity and spectroscopic properties.

- Methodology:
 - Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The LUMO is expected to be localized on the carbonyl group, indicating the site of nucleophilic attack.
 - Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hyperconjugative interactions, and the nature of chemical bonds.
 - Electrostatic Potential (ESP) Mapping: To visualize the electron-rich and electron-deficient regions of the molecule.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation.

- Methodology:
 - Infrared (IR) Spectroscopy: Calculation of vibrational frequencies using DFT. The most prominent peak is expected to be the C=O stretching frequency.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ^1H and ^{13}C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital).

Reactivity Analysis

Theoretical studies can model the reactivity of **Octan-2-yl carbonochloridate** with various nucleophiles.

- Methodology:
 - Reaction Pathway Modeling: Identifying the transition states and intermediates for reactions such as hydrolysis or aminolysis. This involves locating the transition state geometry and calculating the activation energy barrier.
 - Solvent Effects: Incorporating the effect of the solvent using implicit (e.g., PCM) or explicit solvent models.

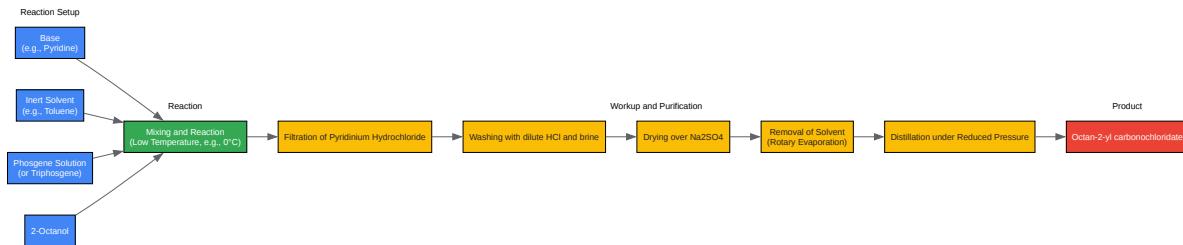
Experimental Protocols (General for Chloroformates)

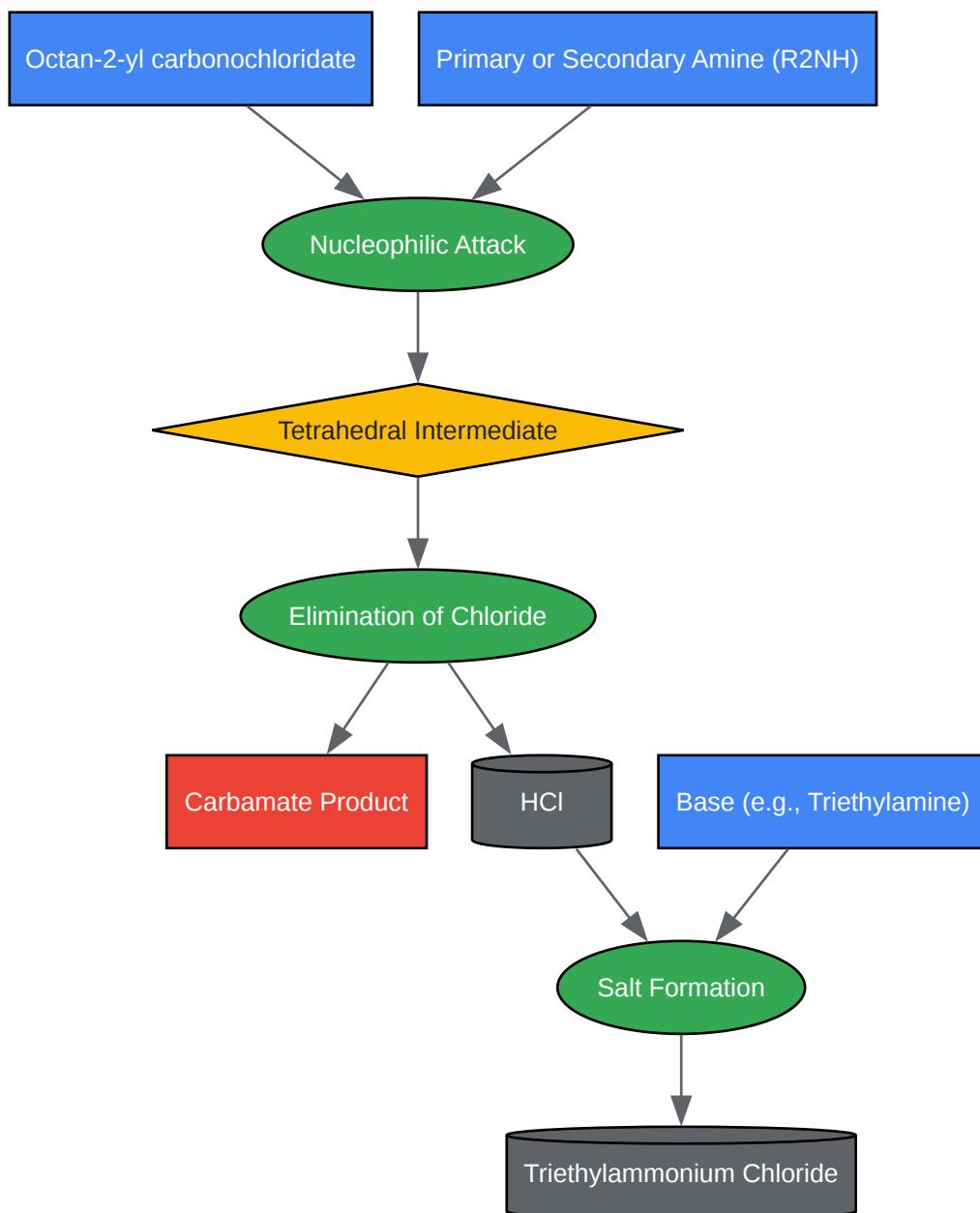
While specific protocols for **Octan-2-yl carbonochloridate** are not available, the following are general procedures for the synthesis and reactions of chloroformates.

General Synthesis of a Secondary Alkyl Chloroformate

This protocol describes a general method for the synthesis of a chloroformate from a secondary alcohol and phosgene or a phosgene equivalent.

Workflow for Chloroformate Synthesis





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References

- 1. Octan-2-yl carbonochloridate | C9H17ClO2 | CID 12601447 - PubChem
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